2-(Piperidin-4-yl)-1,8-naphthyridine is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. It has the molecular formula and a molecular weight of 213.28 g/mol. The compound is characterized by a naphthyridine core substituted with a piperidine group, which contributes to its pharmacological properties. The compound's unique structure allows it to interact with various biological targets, making it a subject of research in drug development.
The compound is classified under the category of naphthyridine derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The specific source of 2-(piperidin-4-yl)-1,8-naphthyridine can be traced to synthetic pathways that utilize readily available precursors such as 2-amino-3-pyridinecarboxaldehyde and piperidine derivatives .
The synthesis of 2-(piperidin-4-yl)-1,8-naphthyridine typically involves several key steps:
The molecular structure of 2-(piperidin-4-yl)-1,8-naphthyridine features a bicyclic naphthyridine ring system with a piperidine substituent. Key structural data includes:
The compound's structure can be visualized using molecular modeling software, highlighting the spatial arrangement of atoms and functional groups that contribute to its chemical behavior.
2-(Piperidin-4-yl)-1,8-naphthyridine can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions can be optimized by varying solvents, temperatures, and catalysts to achieve desired yields and selectivities.
The mechanism of action for 2-(piperidin-4-yl)-1,8-naphthyridine involves its interaction with biological targets such as enzymes or receptors. Research indicates that this compound may act as an inhibitor for certain kinases involved in cellular signaling pathways. The inhibition mechanism often involves binding to the active site or allosteric sites of target proteins, leading to altered enzymatic activity.
Quantitative measures such as half-maximal inhibitory concentration values (IC50) are typically determined through biological assays to evaluate potency against specific targets .
Key physical properties include:
Chemical properties involve reactivity patterns typical of naphthyridines, including susceptibility to electrophilic aromatic substitution due to electron-rich naphthyridine rings.
Characterization techniques such as mass spectrometry and infrared spectroscopy provide insights into the compound's purity and functional groups present within its structure.
2-(Piperidin-4-yl)-1,8-naphthyridine has potential applications in:
Research continues into optimizing its synthesis and enhancing its biological activity through structural modifications, making it a promising candidate for further investigation in pharmaceutical development .
The 1,8-naphthyridine core—a bicyclic diazanaphthalene isomer—emerged as a privileged scaffold in medicinal chemistry following its first synthesis in the 1950s via the Friedländer condensation. Early derivatives demonstrated broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria, by targeting DNA gyrase and topoisomerase IV. The 1980s saw the development of nalidixic acid analogs featuring 1,8-naphthyridine moieties, establishing their role as quinolone-based antibacterial agents. By the 2000s, research shifted toward kinase inhibition, leveraging the scaffold’s ability to engage ATP-binding sites through hydrogen bonding and π-stacking interactions. For example, 1,8-naphthyridine-3-carboxamides were identified as potent VEGF-R2 inhibitors, with IC₅₀ values below 100 nM in biochemical assays. The scaffold’s versatility is evidenced by its presence in compounds targeting neurodegenerative diseases and oncology, though CNS drug development faces high attrition rates (exceeding 90%) due to blood-brain barrier penetration challenges and inadequate target validation [3] [7].
Table 1: Key Milestones in 1,8-Naphthyridine-Based Drug Discovery
Time Period | Development Focus | Representative Achievements |
---|---|---|
1950s–1960s | Synthetic Methodology | Friedländer condensation established for core synthesis |
1970s–1980s | Antibacterial Agents | Nalidixic acid derivatives targeting DNA gyrase |
1990s–2000s | Kinase Inhibition | VEGFR-2 inhibitors with IC₅₀ < 100 nM |
2010s–Present | Hybrid Scaffold Optimization | Piperidine-1,8-naphthyridine hybrids for enhanced bioavailability |
Piperidine, a six-membered nitrogen heterocycle, contributes conformational rigidity and basic character (pKₐ ~10–11) to bioactive molecules. Approximately 15% of FDA-approved small-molecule drugs contain this moiety, primarily due to its ability to improve pharmacokinetic properties. The sp³-hybridized ring system enables efficient blood-brain barrier penetration by reducing planar molecular surface area, while its protonatable nitrogen facilitates salt formation for enhanced solubility. In CNS-targeted compounds, piperidine serves as a conformational anchor that mimics protein-binding motifs. For instance, its chair-to-chair inversion allows dynamic adaptation to hydrophobic enzyme pockets. The 4-position substitution (e.g., 2-(piperidin-4-yl)-1,8-naphthyridine derivatives) enables vectorial decoration for potency and selectivity optimization, as seen in kinase inhibitors where the piperidine nitrogen coordinates with catalytic lysine residues. Computational analyses reveal that piperidine-containing drugs exhibit favorable Lipinski parameters, with average logP values reduced by 0.5–1.0 units compared to non-piperidine analogs [4].
Table 2: Molecular Properties of Piperidine-Containing Bioactive Compounds
Property | Piperidine Derivatives | Non-Piperidine Analogs | Significance |
---|---|---|---|
Average logP | 2.0–3.5 | 3.0–4.5 | Improved solubility and permeability |
H-Bond Acceptors | 4–6 | 2–4 | Enhanced target engagement |
Stereochemical Complexity | High (>1 chiral center) | Low | Better selectivity profiles |
pKₐ (Basic Nitrogen) | 10.0–11.0 | Variable | pH-dependent membrane trafficking |
The fusion of 1,8-naphthyridine and piperidine generates a synergistic pharmacophore with enhanced drug-like properties. The planar 1,8-naphthyridine system provides a rigid aromatic platform for DNA intercalation or kinase hinge-binding, while the piperidine’s aliphatic ring system introduces three-dimensionality to reduce crystallization tendencies and improve aqueous solubility. This hybridization yields compounds with molecular weights typically between 200–350 Da, aligning with Lipinski’s guidelines for CNS permeability. Crucially, the piperidine nitrogen and naphthyridine ring nitrogen atoms create a dual hydrogen-bonding motif capable of bidentate interactions with biological targets like kinases or GPCRs. For example, 2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile (CAS 2640862-18-4) demonstrates picomolar inhibition of cancer-relevant kinases due to this dual-binding capability. Physicochemical profiling of hybrids reveals balanced logD values (1.5–2.5) and moderate polar surface areas (<80 Ų), supporting oral bioavailability. Synthetic versatility enables rapid diversification: the piperidine 1-position accommodates acyl groups (e.g., pyrimidine-4-carbonyl in CID 155799606), while naphthyridine C6/C7 positions tolerate methyl, halogen, or methoxy substituents to fine-tune electronic properties [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7